Ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl acetoacetate with urea or thiourea in the presence of a catalyst such as zinc chloride. The reaction is carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines .
Scientific Research Applications
Ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate can be compared with other pyrimidine derivatives such as:
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Known for its use in the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase.
Ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate: Studied for its neuroprotective and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity .
Biological Activity
Ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, anti-inflammatory effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyrimidine ring structure, which is known for its significant role in various biological processes. The unique isopropyl and ethyl substitutions on the pyrimidine ring may enhance its solubility and bioactivity, making it a valuable compound in drug development.
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific enzymes and receptors, potentially modulating metabolic pathways crucial for cellular function. Studies suggest that this compound may act as an enzyme inhibitor, affecting pathways involved in cancer cell survival and inflammation .
Cytotoxicity and Anticancer Activity
Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 25 | Induction of apoptosis |
HeLa (Cervical) | 15 | Cell cycle arrest and apoptosis |
MCF-7 (Breast) | 30 | Inhibition of proliferation |
These findings indicate that the compound can induce apoptosis and inhibit cell proliferation, suggesting its potential as an anticancer agent .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown significant anti-inflammatory activity. Recent studies evaluated its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2) and lipoxygenase (5-LOX).
Table 2: Anti-inflammatory Activity
Enzyme | IC50 (µg/mL) |
---|---|
COX-1 | 314 |
COX-2 | 130 |
5-LOX | 105 |
Molecular docking studies revealed strong binding interactions with these enzymes, indicating the compound's potential as a therapeutic agent for inflammatory conditions .
Case Studies
A study involving the administration of this compound in a carrageenan-induced edema model showed a significant reduction in edema at various dosages. The percent reduction in edema was observed as follows:
Table 3: Edema Reduction at Various Dosages
Dosage (mg/kg) | Percent Reduction (%) |
---|---|
10 | 33.3 ± 0.77 |
20 | 34.7 ± 0.74 |
30 | 40.58 ± 0.84 |
These results support the compound's efficacy in managing inflammation .
Properties
Molecular Formula |
C12H18N2O2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
ethyl 4-ethyl-2-propan-2-ylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H18N2O2/c1-5-10-9(12(15)16-6-2)7-13-11(14-10)8(3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
REKVVPBZBCTKII-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC=C1C(=O)OCC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.